![molecular formula C11H10BrNO3 B1414329 Ethyl 6-bromo-3-cyano-2-methoxybenzoate CAS No. 1807027-56-0](/img/structure/B1414329.png)
Ethyl 6-bromo-3-cyano-2-methoxybenzoate
Overview
Description
Ethyl 6-bromo-3-cyano-2-methoxybenzoate (EBCMOB) is a chemical compound that is used in various scientific research applications. It is a brominated cyano-methoxybenzoate ester with a molecular formula of C10H8BrNO3. It is a white to off-white powder that is odorless and stable in air. EBCMOB is soluble in organic solvents such as methanol, ethanol, and acetone and is insoluble in water.
Mechanism of Action
Ethyl 6-bromo-3-cyano-2-methoxybenzoate is a brominated ester that can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, such as the S N 2 or S N 1 reactions, as well as electrophilic addition reactions. It can also be used as a catalyst in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and no adverse effects have been reported in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 6-bromo-3-cyano-2-methoxybenzoate in laboratory experiments include its low toxicity, its stability in air, and its solubility in organic solvents. The limitations of using this compound include its high reactivity, which can lead to unwanted side reactions, and its relatively high cost.
Future Directions
For the use of Ethyl 6-bromo-3-cyano-2-methoxybenzoate include its use as a reagent in the synthesis of chiral compounds, its use as a catalyst in the synthesis of heterocyclic compounds, and its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. It could also be used in the development of new synthetic methods for the synthesis of organobromine compounds. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new drugs or in the synthesis of novel materials.
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-methoxybenzoate is used in scientific research applications such as in the synthesis of heterocyclic compounds, as a reagent for the synthesis of chiral compounds, and for the synthesis of organobromine compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-8(12)5-4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOHRYLQLNNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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